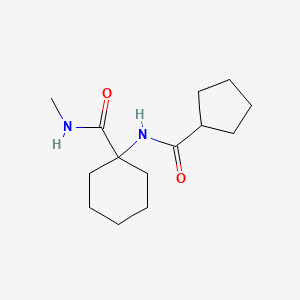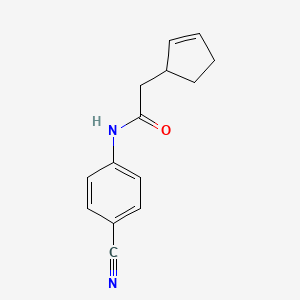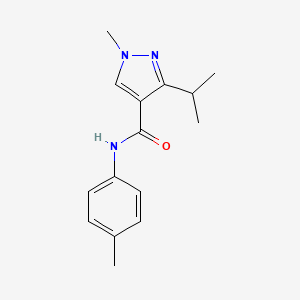
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) enzyme. It has been widely used in scientific research to investigate the role of cAMP signaling pathways in various physiological and pathological processes.
Mecanismo De Acción
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 selectively inhibits the PDE4 isoform of the PDE enzyme, which is responsible for the degradation of cAMP. By inhibiting PDE4, 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 increases the intracellular levels of cAMP, which activates downstream signaling pathways that regulate various cellular processes. The exact mechanism of action of 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 is not fully understood, but it is thought to involve the binding of 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 to the catalytic domain of PDE4, which prevents the hydrolysis of cAMP.
Biochemical and physiological effects:
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 has been shown to have various biochemical and physiological effects. It has been shown to increase the intracellular levels of cAMP, which activates downstream signaling pathways that regulate various cellular processes such as gene expression, ion channel activity, and cell proliferation. 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 has several advantages for lab experiments. It is a selective inhibitor of PDE4, which allows for the specific investigation of cAMP signaling pathways without affecting other signaling pathways. 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 is also relatively stable and has a long half-life, which allows for prolonged experiments. However, 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the physiological effects of endogenous cAMP signaling pathways. Additionally, 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 may have off-target effects on other enzymes or signaling pathways, which may complicate data interpretation.
Direcciones Futuras
There are several future directions for the investigation of 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 and cAMP signaling pathways. One direction is the investigation of the role of cAMP signaling pathways in various physiological and pathological processes. Another direction is the development of more selective and potent PDE inhibitors for the specific investigation of cAMP signaling pathways. Additionally, the investigation of the off-target effects of 5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 on other enzymes or signaling pathways may provide new insights into the regulation of cellular processes.
Métodos De Síntesis
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 can be synthesized by reacting 5-benzyl-2,4-thiazolidinedione with 2-(2-chloroethyl) morpholine hydrochloride in the presence of sodium hydride and then treating the resulting compound with phenylmagnesium bromide. The final product is obtained by cyclization of the intermediate compound with acetic anhydride.
Aplicaciones Científicas De Investigación
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione 20-1724 has been extensively used in scientific research to investigate the role of cAMP signaling pathways in various physiological and pathological processes. It has been shown to increase the intracellular levels of cAMP by inhibiting the degradation of cAMP by PDE enzyme. This, in turn, leads to the activation of downstream signaling pathways that regulate various cellular processes such as gene expression, ion channel activity, and cell proliferation.
Propiedades
IUPAC Name |
5-benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c27-20(16-25-11-13-30-14-12-25)17-26-21(28)23(24-22(26)29,19-9-5-2-6-10-19)15-18-7-3-1-4-8-18/h1-10,20,27H,11-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSIATPLCMISFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C(=O)C(NC2=O)(CC3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)-5-phenylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)


![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)






